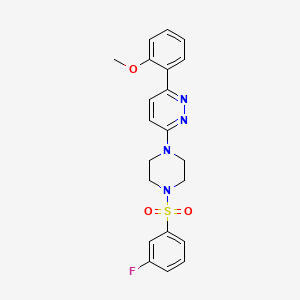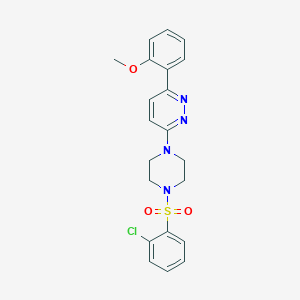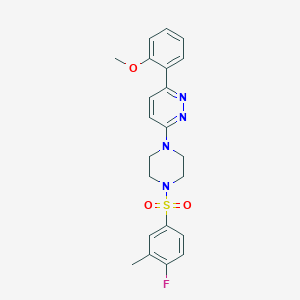
3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
Descripción general
Descripción
3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is a chemical compound that belongs to the class of pyridazines. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Mecanismo De Acción
The mechanism of action of 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine involves the inhibition of PDEs and protein kinases, which play critical roles in various cellular processes. By inhibiting these enzymes, this compound can modulate various signaling pathways and cellular functions, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine depend on the specific enzyme or pathway that it targets. For example, the inhibition of PDEs can lead to increased levels of cyclic nucleotides, which can modulate various cellular functions, including smooth muscle relaxation, platelet aggregation, and immune cell function. The inhibition of protein kinases can also modulate various signaling pathways, leading to potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine in lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine. One potential direction is the development of more selective inhibitors that target specific PDEs or protein kinases. Another direction is the evaluation of this compound as a potential therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular disease. Additionally, the development of new synthetic methods for this compound and related pyridazines could lead to the discovery of new bioactive compounds.
Aplicaciones Científicas De Investigación
3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have potent inhibitory activity against various enzymes, including phosphodiesterases (PDEs) and protein kinases.
Propiedades
IUPAC Name |
3-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-(2-methylphenyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c1-16-6-2-3-7-17(16)19-10-11-21(24-23-19)25-12-14-26(15-13-25)29(27,28)20-9-5-4-8-18(20)22/h2-11H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTARAHRJUXNROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide](/img/structure/B3398663.png)
![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B3398665.png)
![N-(4-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3398682.png)

![N-(3-chloro-4-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3398696.png)


![N-(2,4-difluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3398710.png)


![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3398753.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3398757.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3398760.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B3398765.png)